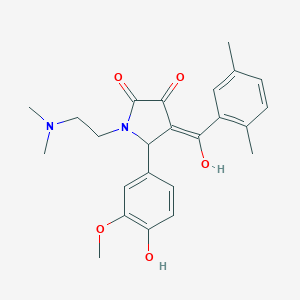
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one, also known as DMDBIO, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and disease progression.
Mécanisme D'action
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one exerts its inhibitory effect on the Wnt/β-catenin signaling pathway by binding to the intracellular protein Dishevelled (Dvl), which is a key mediator of the pathway. This binding prevents the activation of downstream effectors such as β-catenin, which is required for the transcription of Wnt target genes. 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been shown to specifically target the PDZ domain of Dvl, which is essential for its function in the Wnt pathway.
Biochemical and Physiological Effects
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been shown to have a range of biochemical and physiological effects in various cell types and tissues. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, promote the differentiation of stem cells into specific lineages, and regulate the development of various organs and tissues. 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has also been shown to modulate the expression of genes involved in cell proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one is its high potency and selectivity for the Wnt/β-catenin signaling pathway. This makes it an ideal tool for studying the role of this pathway in various biological processes and disease states. However, one of the limitations of 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one in scientific research. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, which could have therapeutic potential for a range of diseases. Another area of interest is the investigation of the role of the Wnt pathway in tissue regeneration and repair, which could have implications for the development of regenerative medicine therapies. Finally, the use of 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one in combination with other drugs or therapies could provide new insights into the complex interplay between signaling pathways in disease states.
Méthodes De Synthèse
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one can be synthesized using a multi-step process that involves the condensation of 2,5-dimethylbenzoyl chloride with 3-(4-hydroxy-3-methoxyphenyl)-1-(2-dimethylaminoethyl)-1,5-dihydro-2H-pyrrol-2-one, followed by the hydroxylation of the resulting compound using sodium periodate. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been extensively used in scientific research to study the role of the Wnt/β-catenin signaling pathway in various biological processes and disease states. It has been shown to inhibit the proliferation and migration of cancer cells, promote the differentiation of stem cells, and regulate the development of various organs and tissues. 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has also been used to investigate the molecular mechanisms underlying the pathogenesis of diseases such as Alzheimer's, Parkinson's, and diabetes.
Propriétés
Nom du produit |
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one |
|---|---|
Formule moléculaire |
C24H28N2O5 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-14-6-7-15(2)17(12-14)22(28)20-21(16-8-9-18(27)19(13-16)31-5)26(11-10-25(3)4)24(30)23(20)29/h6-9,12-13,21,27-28H,10-11H2,1-5H3/b22-20+ |
Clé InChI |
QSFSIWPRKGTDNK-LSDHQDQOSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)/O |
SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254850.png)
![3-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one](/img/structure/B254852.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid](/img/structure/B254853.png)
![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)

![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)

![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)
